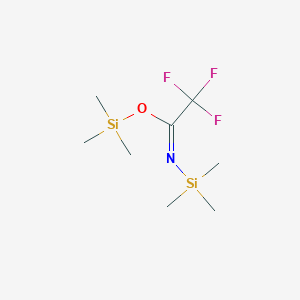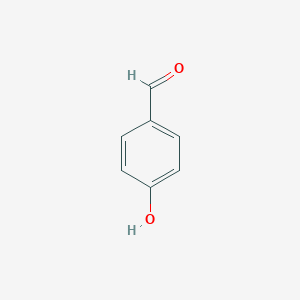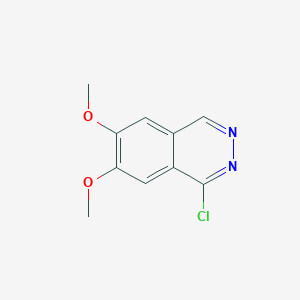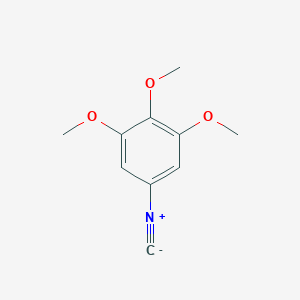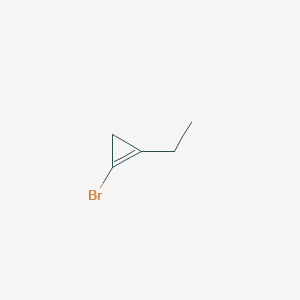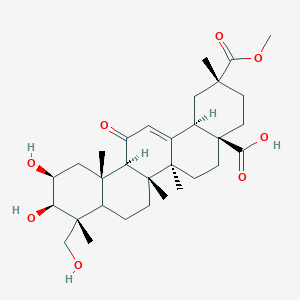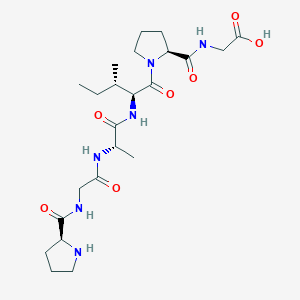
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine (PGPIPG) is a pentapeptide that has gained significant attention in recent years due to its potential applications in various fields of science, including medicine, biotechnology, and materials science. PGPIPG is a non-natural peptide that is synthesized using solid-phase peptide synthesis (SPPS) and has been shown to exhibit unique biochemical and physiological properties that make it an attractive candidate for scientific research.
作用机制
The mechanism of action of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to interact with various receptors, including the toll-like receptor 4 (TLR4), which is involved in the immune response. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Biochemical and Physiological Effects
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress.
实验室实验的优点和局限性
One of the main advantages of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine for lab experiments is its ease of synthesis using SPPS. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is a non-natural peptide that can be synthesized in large quantities using automated peptide synthesizers. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is also stable under various conditions, making it an attractive candidate for various lab experiments. However, one of the limitations of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine. One area of research is the development of new materials based on the self-assembly properties of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to form various nanostructures, including nanotubes and nanofibers, which have potential applications in various fields, including drug delivery and tissue engineering. Another area of research is the study of the mechanism of action of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine, which could lead to the development of new drugs for the treatment of various diseases. Finally, the study of the biochemical and physiological effects of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine could lead to a better understanding of its potential applications in medicine and biotechnology.
合成方法
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine is synthesized using SPPS, which involves the stepwise addition of amino acids onto a solid support. The synthesis of Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine typically involves the use of protected amino acids and coupling reagents, which are added in a specific order to ensure the correct sequence of the peptide is obtained. Once the peptide has been synthesized, it is cleaved from the solid support and purified using various chromatographic techniques.
科学研究应用
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been studied extensively in recent years due to its potential applications in various fields of science. In medicine, Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine has also been studied for its potential applications in biotechnology, where it has been shown to exhibit unique self-assembly properties that make it an attractive candidate for the development of new materials.
属性
CAS 编号 |
148337-06-8 |
|---|---|
产品名称 |
Prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine |
分子式 |
C23H38N6O7 |
分子量 |
510.6 g/mol |
IUPAC 名称 |
2-[[(2S)-1-[(2S,3S)-3-methyl-2-[[(2S)-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C23H38N6O7/c1-4-13(2)19(23(36)29-10-6-8-16(29)22(35)26-12-18(31)32)28-20(33)14(3)27-17(30)11-25-21(34)15-7-5-9-24-15/h13-16,19,24H,4-12H2,1-3H3,(H,25,34)(H,26,35)(H,27,30)(H,28,33)(H,31,32)/t13-,14-,15-,16-,19-/m0/s1 |
InChI 键 |
GRPMKDCBBAUSQM-GMHRPJKWSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@@H]2CCCN2 |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C2CCCN2 |
规范 SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C2CCCN2 |
序列 |
PGAIPG |
同义词 |
PGAIPG Pro-Gly-Ala-Ile-Pro-Gly prolyl-glycyl-alanyl-isoleucyl-prolyl-glycine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine](/img/structure/B117242.png)

